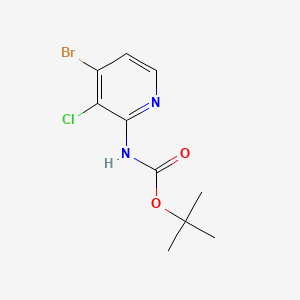
tert-Butyl (4-bromo-3-chloropyridin-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(4-bromo-3-chloropyridin-2-yl)carbamate: is a chemical compound with the molecular formula C10H12BrClN2O2 . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in organic synthesis and has various applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-bromo-3-chloropyridin-2-yl)carbamate typically involves the reaction of 4-bromo-3-chloropyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The general reaction scheme is as follows:
4-bromo-3-chloropyridine+tert-butyl chloroformatetriethylaminetert-butyl N-(4-bromo-3-chloropyridin-2-yl)carbamate
Industrial Production Methods: In an industrial setting, the production of tert-butyl N-(4-bromo-3-chloropyridin-2-yl)carbamate may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl N-(4-bromo-3-chloropyridin-2-yl)carbamate can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Deprotection: Trifluoroacetic acid is commonly used to remove the tert-butyl carbamate group.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be obtained.
Deprotected Amine: Removal of the tert-butyl carbamate group yields the corresponding amine.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: tert-Butyl N-(4-bromo-3-chloropyridin-2-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules, particularly in medicinal chemistry.
Biology:
Bioconjugation: The compound can be used to modify biomolecules, such as proteins and peptides, through carbamate linkage, facilitating the study of biological processes.
Medicine:
Drug Development: It serves as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl N-(4-bromo-3-chloropyridin-2-yl)carbamate primarily involves its role as a protecting group for amines. The tert-butyl carbamate group protects the amine functionality during various chemical reactions and can be selectively removed under acidic conditions. The molecular targets and pathways involved depend on the specific application and the nature of the molecules being synthesized or modified.
Comparison with Similar Compounds
- tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate
- tert-Butyl (5-bromo-2-chloropyridin-3-yl)carbamate
- tert-Butyl (4-bromobutyl)carbamate
Comparison:
- Structural Differences: The position of the bromine and chlorine atoms on the pyridine ring can vary, leading to different reactivity and properties.
- Reactivity: The reactivity of these compounds in substitution and deprotection reactions can differ based on the electronic effects of the substituents.
- Applications: While all these compounds can serve as protecting groups for amines, their specific applications may vary depending on their reactivity and stability.
Properties
Molecular Formula |
C10H12BrClN2O2 |
|---|---|
Molecular Weight |
307.57 g/mol |
IUPAC Name |
tert-butyl N-(4-bromo-3-chloropyridin-2-yl)carbamate |
InChI |
InChI=1S/C10H12BrClN2O2/c1-10(2,3)16-9(15)14-8-7(12)6(11)4-5-13-8/h4-5H,1-3H3,(H,13,14,15) |
InChI Key |
HCMNMFKYYQUYKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=CC(=C1Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



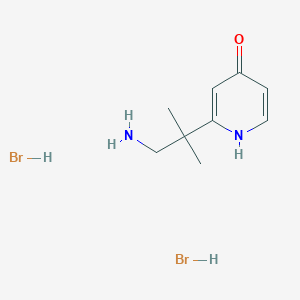
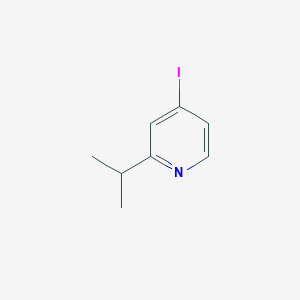

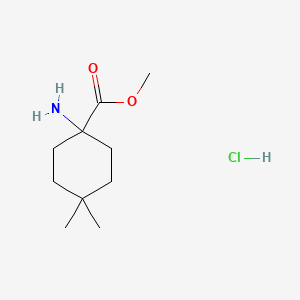
![Bicyclo[2.1.1]hexane-2-carbaldehyde](/img/structure/B13497972.png)
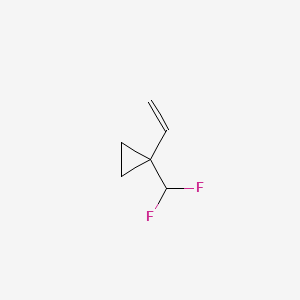
![3-Oxabicyclo[3.1.1]heptan-1-amine](/img/structure/B13497986.png)
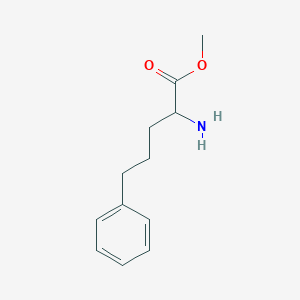

![2-[(3-Fluorophenyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B13497999.png)
![Potassium [2-(2-ethoxyethoxy)ethyl]trifluoroboranuide](/img/structure/B13498007.png)
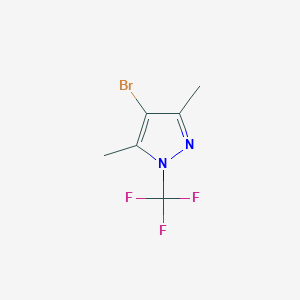
![Methyl 5-bromo-1-[2-(tert-butoxy)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carboxylate](/img/structure/B13498027.png)
